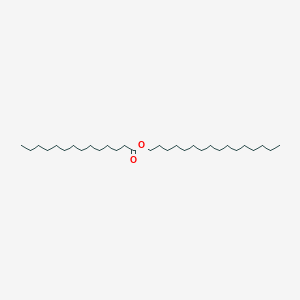
Hormona concentradora de melanina (MCH) (humano, ratón, rata)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Melanin-concentrating hormone (MCH) is a cyclic peptide consisting of 19 amino acids. It is primarily located in the hypothalamus of mammals, including humans, mice, and rats. MCH plays a crucial role in regulating food intake, energy balance, temperature, reproductive function, endocrine homeostasis, and biological rhythms. It has been implicated in conditions such as obesity, diabetes, and depression .
Aplicaciones Científicas De Investigación
MCH has a wide range of scientific research applications, including:
Chemistry: Studying peptide synthesis, structure-activity relationships, and peptide modifications.
Biology: Investigating the role of MCH in regulating food intake, energy balance, and reproductive functions.
Medicine: Exploring therapeutic potential in treating obesity, diabetes, depression, and sleep disorders.
Industry: Developing MCH-based drugs and diagnostic tools for metabolic and endocrine disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: MCH is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: to a solid resin.
Deprotection: of the amino acid’s reactive group.
Coupling: of the next amino acid using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: of deprotection and coupling steps until the desired peptide sequence is achieved.
Cleavage: of the peptide from the resin and using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of MCH involves large-scale SPPS, followed by purification and quality control processes to ensure the peptide’s purity and activity. The use of automated peptide synthesizers and advanced purification techniques like preparative HPLC facilitates the efficient production of MCH for research and therapeutic applications .
Análisis De Reacciones Químicas
Types of Reactions: MCH undergoes various chemical reactions, including:
Oxidation: Involves the formation of disulfide bridges between cysteine residues, which is essential for the peptide’s biological activity.
Reduction: The breaking of disulfide bridges, leading to the loss of biological activity.
Substitution: Modifications of specific amino acids to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or air oxidation under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Site-directed mutagenesis using reagents like N-methylmorpholine (NMM) and diisopropylcarbodiimide (DIC).
Major Products:
Oxidized MCH: Active form with disulfide bridges.
Reduced MCH: Inactive form without disulfide bridges.
Modified MCH: Variants with substituted amino acids for research purposes
Mecanismo De Acción
MCH exerts its effects by binding to melanin-concentrating hormone receptors (MCHR1 and MCHR2). These receptors are G-protein-coupled receptors (GPCRs) that activate intracellular signaling pathways, including:
Adenylate cyclase inhibition: Reduces cyclic adenosine monophosphate (cAMP) levels.
Phospholipase C activation: Increases inositol triphosphate (IP3) and diacylglycerol (DAG) levels, leading to calcium mobilization.
Mitogen-activated protein kinase (MAPK) pathway: Regulates gene expression and cellular responses.
MCH promotes energy intake by increasing appetite and food reward drives, decreases energy expenditure by reducing brown adipose tissue thermogenesis and physical activity levels, and increases lipid storage in both white adipose tissue and the liver .
Comparación Con Compuestos Similares
MCH is unique compared to other hypothalamic peptides due to its specific roles in energy homeostasis and feeding behavior. Similar compounds include:
Neuropeptide Y (NPY): Another hypothalamic peptide involved in regulating food intake and energy balance.
Agouti-related peptide (AgRP): Co-expressed with NPY and plays a role in stimulating appetite.
Orexin (hypocretin): Regulates arousal, wakefulness, and appetite.
MCH differs from these peptides in its receptor specificity, signaling pathways, and broader range of physiological functions .
Propiedades
Número CAS |
128315-56-0 |
|---|---|
Fórmula molecular |
C89H139N27O24S4 |
Peso molecular |
2099.5 g/mol |
Nombre IUPAC |
4-[[2-[[24-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3,12-bis(3-carbamimidamidopropyl)-6-[(4-hydroxyphenyl)methyl]-21-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,23,31-nonaoxo-9,18-di(propan-2-yl)-26,27-dithia-1,4,7,10,13,16,19,22,30-nonazabicyclo[30.3.0]pentatriacontane-29-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-[(1-carboxy-2-methylpropyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C89H139N27O24S4/c1-43(2)67-82(135)101-40-64(119)102-53(18-12-30-97-87(91)92)74(127)113-68(44(3)4)83(136)109-59(36-47-22-24-49(118)25-23-47)77(130)107-58(20-14-32-99-89(95)96)85(138)116-33-15-21-63(116)81(134)111-62(80(133)108-60(37-48-39-100-52-17-11-10-16-50(48)52)78(131)104-55(26-27-65(120)121)75(128)114-69(45(5)6)86(139)140)42-144-143-41-61(79(132)105-57(29-35-142-9)76(129)112-67)110-72(125)54(19-13-31-98-88(93)94)103-73(126)56(28-34-141-8)106-84(137)70(46(7)117)115-71(124)51(90)38-66(122)123/h10-11,16-17,22-25,39,43-46,51,53-63,67-70,100,117-118H,12-15,18-21,26-38,40-42,90H2,1-9H3,(H,101,135)(H,102,119)(H,103,126)(H,104,131)(H,105,132)(H,106,137)(H,107,130)(H,108,133)(H,109,136)(H,110,125)(H,111,134)(H,112,129)(H,113,127)(H,114,128)(H,115,124)(H,120,121)(H,122,123)(H,139,140)(H4,91,92,97)(H4,93,94,98)(H4,95,96,99) |
Clave InChI |
ORRDHOMWDPJSNL-UHFFFAOYSA-N |
SMILES |
CC(C)CC1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)N)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)O)CCCNC(=N)N)CC6=CC=C(C=C6)O)C(C)C)CCCNC(=N)N |
SMILES isomérico |
CC(C)C[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CCSC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)N)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)CCCNC(=N)N)CC6=CC=C(C=C6)O)C(C)C)CCCNC(=N)N |
SMILES canónico |
CC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)O)CCCNC(=N)N)CC5=CC=C(C=C5)O)C(C)C)CCCNC(=N)N |
Secuencia |
DXMRCMVGRVYRPCWEV |
Sinónimos |
(6S,7E,9S,10Z,12S,13Z,15S,16Z,18S,19Z,21S)-1,21-diamino-18-benzyl-6-((Z)-(((1E,3R,8R,9Z,11S,12Z,14S,15Z,18Z,20S,21Z,23S,24Z,26S,27Z,29S,34aS)-3-((Z)-(((S,Z)-1-(((S,Z)-1-(((S)-1-carboxy-2-methylpropyl)imino)-1,5-dihydroxy-5-iminopentan-2-yl)imino)-1-h |
Origen del producto |
United States |
Q1: What is the primary structure of rat hypothalamic melanin-concentrating hormone (MCH) and how does it differ from salmon MCH?
A1: Rat hypothalamic MCH is a nonadecapeptide with the following amino acid sequence: Asp-Phe-Asp-Met-Leu-Arg-Cys-Met-Leu-Gly-Arg-Val-Tyr-Arg-Pro-Cys-Trp-Gln-Val. [] This structure differs from salmon MCH by an N-terminal extension of two amino acids and four additional substitutions. []
Q2: How does the structure of melanin-concentrating hormone (MCH) relate to its activity?
A2: While the provided abstracts don't offer a detailed analysis of the structure-activity relationship for MCH, one abstract mentions "SAR of Melanin-concentration Hormone (MCH)" as a key aspect of the research. [] This suggests that modifications to the MCH structure were explored to investigate their impact on the hormone's activity, potency, and selectivity. Unfortunately, without the full text of the article, specific details about these modifications and their effects on MCH activity remain unknown.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Thieno[3,2-c]pyridine](/img/structure/B143518.png)


![(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride](/img/structure/B143522.png)
![2-Acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B143523.png)




